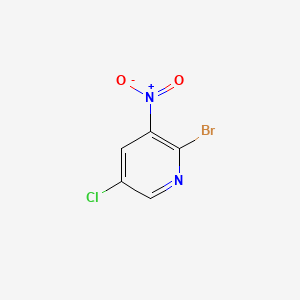

2-Bromo-5-chloro-3-nitropyridine

Descripción

Significance of Halogenated Nitropyridines in Organic Synthesis

Halogenated nitropyridines are particularly important intermediates in organic synthesis. The presence of both a nitro group and halogen atoms on the pyridine (B92270) ring creates a molecule with multiple reactive sites. The nitro group activates the pyridine ring for nucleophilic aromatic substitution, facilitating the displacement of the halogen atoms. This reactivity allows for the introduction of a wide array of functional groups, making halogenated nitropyridines versatile building blocks for the construction of more complex molecules. nih.gov

The specific type and position of the halogen atoms, in combination with the nitro group, dictate the regioselectivity of these substitution reactions. nih.gov For instance, the bromine atom in some halogenated pyridines is more reactive than the chlorine atom and can be selectively replaced under certain reaction conditions. pipzine-chem.com This differential reactivity is a powerful tool for synthetic chemists, enabling the stepwise and controlled synthesis of highly functionalized pyridine derivatives. These derivatives are crucial in the development of pharmaceuticals and agrochemicals. pipzine-chem.com

Overview of Heterocyclic Scaffolds in Modern Chemical Research

Heterocyclic scaffolds, which are cyclic compounds containing atoms of at least two different elements in their rings, form the backbone of a vast number of biologically active molecules and functional materials. jmchemsci.comresearchgate.net Pyridine and its derivatives are among the most important heterocyclic scaffolds in medicinal chemistry. nih.gov The development of novel and efficient synthetic methods to access diverse functionalized heterocyclic compounds is a primary focus of modern chemical research, as it expands the accessible chemical space for drug discovery and materials science. jmchemsci.comresearchgate.net

The strategic design of these scaffolds is crucial for modulating the physiological functions of endogenous molecules. nih.gov Researchers are continually exploring new ring systems and functionalization strategies to create the next generation of therapeutic agents and advanced materials. digitellinc.com The innovation in synthetic methodologies, including C-H bond activation, photoredox catalysis, and multicomponent reactions, is significantly impacting the pharmaceutical industry by enabling more efficient and sustainable production of these vital compounds. jmchemsci.com

Structure

3D Structure

Propiedades

IUPAC Name |

2-bromo-5-chloro-3-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrClN2O2/c6-5-4(9(10)11)1-3(7)2-8-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFMIDVIAQMFGGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1[N+](=O)[O-])Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2BrClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80299773 | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75806-86-9 | |

| Record name | 75806-86-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80299773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-chloro-3-nitropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Bromo 5 Chloro 3 Nitropyridine

Established Synthetic Routes

The preparation of 2-bromo-5-chloro-3-nitropyridine is typically achieved through well-established methods involving the functionalization of pyridine (B92270) or its derivatives. These methods often rely on sequential halogenation and nitration reactions or nucleophilic aromatic substitution strategies.

Halogenation and Nitration of Pyridine Derivatives

A common and direct approach to synthesizing this compound involves the nitration of a pre-halogenated pyridine derivative. Specifically, 2-bromo-5-chloropyridine (B189627) can be nitrated to introduce the nitro group at the 3-position. Pyridine itself is an electron-deficient heterocycle, making electrophilic substitution reactions like nitration challenging. youtube.com However, the presence of halogen substituents can influence the regioselectivity of the reaction.

The nitration is typically carried out using a mixture of concentrated sulfuric acid (H₂SO₄) and fuming nitric acid (HNO₃) at controlled low temperatures, generally between 0 and 5°C. This careful temperature control is crucial to prevent over-nitration and other side reactions. The reaction progress is often monitored using thin-layer chromatography (TLC), and the final product is isolated through a workup procedure that involves pouring the reaction mixture onto ice, followed by filtration and washing.

Another established pathway begins with an aminated pyridine. For instance, the synthesis can start from 2-amino-5-chloropyridine. chemicalbook.com This precursor undergoes bromination followed by diazotization and subsequent substitution with bromine to yield 2-bromo-5-chloropyridine. chemicalbook.com This intermediate is then subjected to nitration as described above. A variation of this route involves the bromination of 5-chloro-3-nitropyridin-2-amine, followed by diazotization and bromine substitution.

The table below summarizes a typical nitration reaction of 2-bromo-5-chloropyridine.

| Reactant | Reagents | Conditions | Product |

| 2-Bromo-5-chloropyridine | Concentrated H₂SO₄, Fuming HNO₃ | 0–5°C, 4 hours | This compound |

| This table illustrates a standard protocol for the direct nitration of 2-bromo-5-chloropyridine. |

Nucleophilic Aromatic Substitution (SNAr) Strategies for Pyridine Functionalization

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction class for modifying pyridine rings, especially those bearing good leaving groups and electron-withdrawing substituents. vaia.comgcwgandhinagar.comyoutube.com The electron-deficient nature of the pyridine ring, enhanced by the presence of a nitro group, facilitates attack by nucleophiles, particularly at the positions ortho and para (2- and 4-positions) to the nitrogen atom. vaia.comgcwgandhinagar.comyoutube.com This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the Meisenheimer intermediate formed during the reaction. vaia.comyoutube.com

In the context of synthesizing precursors for this compound, SNAr reactions are highly relevant. For example, a chlorine atom at the 2-position of a pyridine ring can be displaced by various nucleophiles. While direct synthesis of this compound via SNAr might be less common as a primary route, the principles of SNAr are crucial for the synthesis of its precursors and for subsequent reactions of the target molecule itself. For instance, the bromine atom in this compound can be replaced by an iodine atom via a Finkelstein-type reaction using sodium iodide. Similarly, the chlorine atom can be displaced by ammonia (B1221849) to yield 2-bromo-5-amino-3-nitropyridine, a reaction facilitated by the electron-withdrawing nitro group.

The reactivity of halogens in SNAr reactions on pyridine rings often follows the order F > Cl > Br > I, which is the reverse of their leaving group ability in SN1/SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile, which is favored by a more electronegative halogen that can better stabilize the transition state. nih.gov

Advanced Synthetic Approaches

More sophisticated strategies for the synthesis of this compound focus on multi-step pathways from already functionalized pyridines, exercising precise control over the placement of each substituent and optimizing reaction conditions to maximize yield.

Multi-Step Synthesis Pathways from Pre-functionalized Pyridines

Complex, multi-step syntheses allow for the construction of this compound from a variety of starting materials. A documented route starts from 2-amino-5-bromo-3-nitropyridine (B172296), which can be converted to 5-bromo-2-chloro-3-nitropyridine (B118568). chemicalbook.com This transformation highlights the ability to selectively replace an amino group with a chlorine atom.

Another versatile precursor is 2-hydroxy-5-nitropyridine, which can be halogenated using reagents like phosphorus oxychloride (POCl₃) and bromine to introduce the chloro and bromo substituents. innospk.com For instance, a similar compound, 2-hydroxy-5-methyl-3-nitropyridine, is converted to 2-bromo-5-methyl-3-nitropyridine (B1280105) using phosphorus(V) oxybromide (POBr₃). chemicalbook.com This type of reaction, converting a pyridone to a halopyridine, is a common and effective strategy. gcwgandhinagar.com

A detailed synthetic sequence starting from 2-aminopyridine (B139424) illustrates a common multi-step approach: orgsyn.org

Bromination: 2-aminopyridine is brominated to yield 2-amino-5-bromopyridine (B118841). This step requires careful control to avoid the formation of di-brominated byproducts. orgsyn.orgijssst.info

Nitration: The resulting 2-amino-5-bromopyridine is then nitrated at the 3-position to give 2-amino-5-bromo-3-nitropyridine. Yields for this step can be in the range of 78-85%. orgsyn.org

Sandmeyer-type reaction: The amino group of 2-amino-5-bromo-3-nitropyridine can then be replaced by a chloro group to afford the final product, although the direct conversion to 5-bromo-2-chloro-3-nitropyridine is also a known pathway. chemicalbook.com

The following table outlines a multi-step synthesis starting from 2-aminopyridine.

| Starting Material | Step 1: Reagent & Product | Step 2: Reagent & Product | Final Product |

| 2-Aminopyridine | Bromine/HBr -> 2-Amino-5-bromopyridine | HNO₃/H₂SO₄ -> 2-Amino-5-bromo-3-nitropyridine | Further steps to introduce chlorine |

| This table provides a simplified overview of a multi-step synthesis pathway. |

Regioselectivity Control in the Synthesis of this compound

Achieving the desired 2,5,3-substitution pattern on the pyridine ring requires careful control of regioselectivity. The directing effects of the substituents play a critical role. In electrophilic aromatic substitution, such as nitration, the pyridine nitrogen is deactivating and generally directs incoming electrophiles to the 3-position. slideshare.net However, the presence of other substituents can override this effect. For example, an amino group at the 2-position strongly directs incoming electrophiles to the 3- and 5-positions. To ensure substitution at the desired positions, a blocking group strategy is sometimes employed. For instance, the 5-position can be halogenated first to direct a subsequent nitration to the 3-position. googleapis.com

In the case of starting with 2-bromo-5-chloropyridine, the nitration occurs preferentially at the 3-position. This is because the positions ortho and para to the nitrogen (2, 4, and 6) are highly deactivated towards electrophilic attack. The halogens are ortho-para directing but deactivating; however, the strong deactivating effect of the ring nitrogen dominates, leading to substitution at the 3-position.

For nucleophilic substitutions, the regioselectivity is also predictable. Nucleophiles will preferentially attack the 2- and 4-positions of the pyridine ring, especially when an electron-withdrawing group like a nitro group is present. vaia.comyoutube.com This predictability is key when planning the order of synthetic steps.

Optimization of Reaction Conditions for Yield Enhancement

Maximizing the yield of this compound is a key focus in its production. This is achieved by optimizing various reaction parameters.

Temperature: As mentioned, low-temperature control (0–5°C) during nitration is critical to minimize side reactions and improve the yield and purity of the product.

Reagent Stoichiometry: The molar ratios of the reactants and reagents are carefully controlled. For example, in the bromination of 5-chloro-3-nitropyridin-2-amine, specific amounts of hydrobromic acid, bromine, and sodium nitrite (B80452) are used to ensure the reaction proceeds to completion with high efficiency.

Reaction Time: Monitoring the reaction, often by TLC, ensures that it is allowed to proceed to completion without the formation of degradation products from extended reaction times.

Solvent Choice: The choice of solvent can significantly impact the reaction outcome. For instance, in the bromination of 2-aminopyridine, using acetone (B3395972) as a solvent with N-bromosuccinimide (NBS) has been shown to provide high yields. ijssst.info

Workup and Purification: Proper workup procedures, such as quenching the reaction mixture in ice-water and washing the crude product, are essential for removing unreacted reagents and byproducts. Subsequent purification, often by column chromatography or recrystallization, is necessary to obtain the product in high purity. orgsyn.org

One documented procedure for the bromination and diazotization of 5-chloro-3-nitropyridin-2-amine reports specific quantities of reagents for a given scale, indicating a well-optimized process. Similarly, a procedure for the nitration of 2-amino-5-bromopyridine specifies reaction times at different temperatures (1 hour at 0°C, 1 hour at room temperature, and 1 hour at 50-60°C) to optimize the yield, which is reported to be between 78% and 85%. orgsyn.org

Nucleophilic Aromatic Substitution Reactions of Halogenated Positions

The pyridine ring, being an electron-deficient aromatic system, is inherently susceptible to nucleophilic attack. This reactivity is significantly enhanced by the presence of the strongly deactivating nitro group. The bromine and chlorine atoms on the ring serve as potential leaving groups in nucleophilic aromatic substitution (SNAr) reactions.

Role of Halogen Atoms as Leaving Groups

In nucleophilic aromatic substitution reactions, the facility with which a leaving group departs is a crucial factor in determining the reaction rate. For halogen substituents, the leaving group ability generally improves with increasing atomic size and decreasing basicity. Consequently, the order of reactivity is typically Iodine > Bromine > Chlorine > Fluorine. scirp.orgnih.gov This trend is attributed to the weaker carbon-halogen bond strength for larger halogens. researchgate.net

In the case of this compound, the bromine atom at the 2-position is generally a better leaving group than the chlorine atom at the 5-position. scirp.orgnih.gov This is consistent with the established principles of leaving group ability in SNAr reactions. scirp.orgnih.gov Therefore, under controlled conditions, a nucleophile is expected to preferentially displace the bromide ion.

Directing Effects of the Nitro Group on Nucleophilic Attack

The nitro group at the 3-position exerts a powerful electron-withdrawing effect on the pyridine ring through both inductive and resonance effects. libretexts.orgwikipedia.org This deactivation of the ring makes it more electrophilic and thus more susceptible to attack by nucleophiles. wikipedia.orgbenchchem.com

In nucleophilic aromatic substitution, the nitro group acts as a meta-directing deactivator for electrophilic substitution but an ortho- and para-activator for nucleophilic substitution. The electron-withdrawing nitro group can stabilize the negative charge of the Meisenheimer intermediate, which is formed during the course of an SNAr reaction. wikipedia.org This stabilization is most effective when the nucleophilic attack occurs at the positions ortho or para to the nitro group.

For this compound, the bromine atom is at the ortho-position (C2) and the chlorine atom is at the para-position (C5) relative to the nitro group at C3. Therefore, the nitro group activates both the C2 and C5 positions towards nucleophilic attack. benchchem.com This directing effect, combined with the superior leaving group ability of bromine, further enhances the reactivity of the 2-position towards nucleophilic displacement.

Metal-Catalyzed Cross-Coupling Reactions

The halogen atoms in this compound also serve as handles for the construction of new carbon-carbon and carbon-nitrogen bonds via metal-catalyzed cross-coupling reactions. These reactions are fundamental transformations in modern organic synthesis, enabling the assembly of complex molecular architectures.

Suzuki-Miyaura Coupling with this compound

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide or triflate. libretexts.orgresearchgate.net This reaction is a versatile method for the formation of C-C bonds. libretexts.org

This compound can participate in Suzuki-Miyaura coupling reactions. benchchem.com Given the higher reactivity of the C-Br bond compared to the C-Cl bond in palladium-catalyzed cross-coupling reactions, selective coupling at the 2-position is generally achievable. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, a base (e.g., Na₂CO₃, K₂CO₃, or KF), and a suitable solvent system like a mixture of dioxane and water. nih.govresearchgate.net

Below is a general scheme for the Suzuki-Miyaura coupling of this compound with an arylboronic acid:

Scheme 1: General representation of the Suzuki-Miyaura coupling reaction with this compound.

The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields and selectivity for the desired coupled product.

Sonogashira Coupling Strategies

The Sonogashira coupling is a palladium- and copper-co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, providing a powerful method for the synthesis of substituted alkynes. libretexts.orgwikipedia.org

Similar to the Suzuki-Miyaura coupling, the Sonogashira reaction with this compound is expected to proceed selectively at the more reactive 2-position. The reaction typically employs a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), a base (usually an amine such as triethylamine or diisopropylamine), and a suitable solvent like THF or DMF. scirp.org

A general representation of the Sonogashira coupling is shown below:

Scheme 2: General representation of the Sonogashira coupling reaction with this compound.

The development of copper-free Sonogashira protocols has also expanded the scope and applicability of this reaction. wikipedia.org

Buchwald-Hartwig Amination and Related C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide or triflate and an amine. libretexts.orgwikipedia.org This reaction has become a cornerstone of modern synthetic chemistry for the preparation of anilines and their derivatives.

This compound can be a substrate in Buchwald-Hartwig amination reactions, allowing for the introduction of various amino groups at the 2-position. The reaction typically requires a palladium catalyst, a phosphine ligand (e.g., BINAP, XPhos), and a strong base such as sodium tert-butoxide (NaOtBu). nih.govacsgcipr.org

A general scheme for the Buchwald-Hartwig amination is as follows:

Scheme 3: General representation of the Buchwald-Hartwig amination with this compound.

The choice of ligand is often critical for the success of the Buchwald-Hartwig amination, and a wide variety of specialized phosphine ligands have been developed to accommodate a broad range of substrates. acsgcipr.org

Other Metal-Mediated Transformations

Beyond well-established cross-coupling reactions, this compound can participate in other metal-mediated transformations. While specific examples for this exact molecule are not extensively documented in the provided search results, the reactivity of related halopyridines suggests potential pathways. For instance, metal-catalyzed coupling reactions using various metal catalysts and ligands can be employed to construct more complex organic molecules. pipzine-chem.com The choice of the metal catalyst and ligands significantly influences the selectivity and yield of these reactions. pipzine-chem.com

Investigations into palladium-catalyzed cross-coupling reactions have revealed that the mechanism can be complex, with factors such as the formation of bimetallic intermediates influencing reaction rates. ruhr-uni-bochum.de For example, in copper/palladium-catalyzed decarboxylative cross-couplings, the formation of a Cu-Pd adduct can be a rate-determining step. ruhr-uni-bochum.de The design of ligands that facilitate the formation of such bimetallic intermediates can lead to improved reaction efficiency. ruhr-uni-bochum.de

Reduction Reactions of the Nitro Group to Amine Derivatives

The nitro group at the 3-position of this compound is readily reducible to an amino group, providing access to valuable 3-aminopyridine derivatives. pipzine-chem.combenchchem.com This transformation is a cornerstone in the synthesis of various functionalized pyridines.

Several methods can be employed for this reduction, with the choice of reagent influencing the selectivity and outcome of the reaction.

Catalytic Hydrogenation: This is a common and often clean method for nitro group reduction. Using hydrogen gas (H₂) with a palladium-on-carbon (Pd-C) catalyst in a solvent like ethanol can selectively reduce the nitro group to an amine. benchchem.com This method is generally mild and tolerates many other functional groups. organic-chemistry.org

Metal-Acid Systems: A classic method involves the use of a metal, such as iron (Fe), tin (Sn), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). benchchem.comyoutube.com For example, Fe/HCl in refluxing ethanol can achieve the reduction, though it may sometimes lead to competing dehalogenation. benchchem.com

Other Reducing Agents: A variety of other reducing agents can be used, including sodium dithionite, sodium sulfide, and tin(II) chloride. The choice of reagent can be tailored to the specific substrate and desired reaction conditions.

The resulting 2-bromo-5-chloro-pyridin-3-amine is a key intermediate for further synthetic manipulations, allowing for the introduction of diverse functionalities through reactions targeting the amino group or the remaining halogen atoms.

| Reducing Agent | Conditions | Product | Selectivity/Notes |

| H₂/Pd-C | Ethanol, 25°C | 2-bromo-5-chloro-pyridin-3-amine | High selectivity for the nitro group reduction. benchchem.com |

| Fe/HCl | Refluxing Ethanol | 2-bromo-5-chloro-pyridin-3-amine | Can sometimes lead to dehalogenation as a side reaction. benchchem.com |

| Sn/HCl | Acidic conditions | 2-bromo-5-chloro-pyridin-3-amine | A common method for nitro group reduction. youtube.com |

Electrophilic Aromatic Substitution Reactivity of the Pyridine Ring

The pyridine ring is generally considered to be electron-deficient and therefore deactivated towards electrophilic aromatic substitution (EAS) compared to benzene. uoanbar.edu.iqyoutube.com The nitrogen atom exerts a strong electron-withdrawing inductive effect (-I effect) and can be protonated in acidic media, further deactivating the ring. uoanbar.edu.iq

In the case of this compound, the presence of three electron-withdrawing groups (bromo, chloro, and nitro) makes the pyridine ring exceptionally deactivated. The nitro group, in particular, is a powerful deactivating group. pipzine-chem.com

Electrophilic attack on the pyridine ring generally occurs at the 3-position (meta-position relative to the nitrogen), as the intermediates formed by attack at the 2- or 4-positions are significantly destabilized by placing a positive charge on the electronegative nitrogen atom. youtube.com However, due to the extreme deactivation of the ring in this compound, forcing electrophilic aromatic substitution would require very harsh reaction conditions, and the yields would likely be low. The existing substituents already occupy the 2, 3, and 5 positions, leaving only the 4 and 6 positions available for substitution. Given the directing effects of the existing groups, predicting the outcome of an EAS reaction on this substrate is complex and would likely result in a mixture of products, if any reaction occurs at all.

Synthesis of 2 Bromo 5 Chloro 3 Nitropyridine

The synthesis of 2-Bromo-5-chloro-3-nitropyridine typically involves a multi-step process starting from simpler pyridine (B92270) derivatives. A common method is the sequential halogenation and nitration of a pyridine precursor.

One documented synthetic route starts with the nitration of 2-bromo-5-chloropyridine (B189627). This reaction is carried out using a mixture of nitric and sulfuric acids at controlled low temperatures (0–5 °C) to introduce the nitro group at the 3-position.

Another approach involves the bromination of 5-chloro-3-nitropyridin-2-amine. This is followed by a diazotization reaction using sodium nitrite (B80452) and subsequent substitution with bromine to yield the final product. Careful control of reaction conditions and purification by methods like column chromatography are essential to obtain the desired product with high purity.

Derivatization and Functionalization Strategies Using 2 Bromo 5 Chloro 3 Nitropyridine

Amine Derivatization via Nitro Group Reduction for Pharmaceutical Intermediates

A pivotal strategy in the functionalization of 2-bromo-5-chloro-3-nitropyridine is the reduction of the 3-nitro group to an amine. This transformation is fundamental as it converts a strongly deactivating, meta-directing group into a strongly activating, ortho-, para-directing amino group, which dramatically alters the reactivity of the pyridine (B92270) ring and serves as a handle for further derivatization. The resulting 2-bromo-5-chloro-pyridin-3-amine is a key intermediate for the synthesis of various pharmaceutical compounds.

The reduction of aromatic nitro groups can be achieved through several methods, including catalytic hydrogenation or the use of metallic reducing agents in acidic media. nih.gov Common reagents for this transformation include iron powder in the presence of an acid like hydrochloric acid, or stannous chloride. orgsyn.org For instance, the reduction of analogous compounds like 2-amino-5-bromo-3-nitropyridine (B172296) to 2,3-diamino-5-bromopyridine is effectively carried out using reduced iron in ethanol and water with a catalytic amount of concentrated hydrochloric acid. orgsyn.org This method is often preferred for its efficiency and the relatively mild conditions required.

The resulting 3-amino-2-bromo-5-chloropyridine is a valuable building block. The amino group can be further acylated or used as a nucleophile in various coupling and condensation reactions to build more complex molecules. For example, 2-amino-5-chloropyridine, a related compound, is a crucial intermediate for synthesizing herbicides like 6-chloro-1-hydroxy-2-fluoroalkyl-1-H-imidazo-(4,5-b)-pyridine compounds. google.com The initial reduction of the nitro group is the gateway to these more complex heterocyclic systems.

Table 1: Selected Methods for Nitro Group Reduction

| Precursor | Reagents and Conditions | Product | Reference |

|---|---|---|---|

| 2-amino-5-bromo-3-nitropyridine | Reduced iron, 95% ethanol, water, conc. HCl, steam bath | 2,3-Diamino-5-bromopyridine | orgsyn.org |

| 2-amino-5-chloro-3-nitropyridine | Sodium hydroxide solution and an aluminum-nickel alloy | 2,3-Diaminopyridine (after dehalogenation) | orgsyn.org |

| Aromatic Nitro Compounds | Iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (e.g., HCl) | Aromatic Amines | nih.gov |

Formation of Esters and Amides from Functionalized Precursors

Once this compound has been functionalized, particularly through the reduction of the nitro group to an amine, the resulting derivatives can be used to form amides and, through further transformations, esters.

The formation of amides is a direct derivatization of the amino group. For instance, the amine can react with acyl chlorides or anhydrides to form the corresponding amide. A related transformation is the synthesis of N-[5-bromo-2-methylpyridin-3-yl]acetamide from 5-bromo-2-methylpyridin-3-amine and acetic anhydride. This highlights a common strategy where the amino group, introduced via nitro reduction, is acylated. This acylation not only introduces a new functional group but can also serve as a protecting group for the amine during subsequent reactions.

While direct synthesis of esters from the primary functional groups of this compound is less common, they can be formed from precursors derived from it. For example, if the bromine or chlorine atom is displaced by a hydroxyl group (via nucleophilic aromatic substitution), the resulting hydroxypyridine could be esterified. More commonly, a substituent introduced through a coupling reaction (see section 4.3) might contain a carboxylic acid functionality, which can then be converted to an ester.

Table 2: Example of Amide Formation from a Functionalized Pyridine Precursor

| Precursor | Reagents and Conditions | Product | Reference |

|---|

Introduction of Diverse Alkyl and Aryl Substituents through Coupling Reactions

The presence of halogen atoms at the 2- and 5-positions of the pyridine ring provides reactive sites for the introduction of a wide array of alkyl and aryl substituents through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools in this context.

The Suzuki-Miyaura coupling reaction enables the formation of carbon-carbon bonds between the halogenated pyridine and an organoboron compound, such as a boronic acid or ester. nih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it suitable for the synthesis of complex biaryl compounds. nih.gov The reactivity of the halogens in Suzuki couplings generally follows the order I > Br > Cl, suggesting that the bromine at the 2-position would be more reactive than the chlorine at the 5-position, allowing for potential selective coupling. researchgate.net Bulky, electron-donating phosphine ligands are often employed to enhance the reactivity of the palladium catalyst, especially for less reactive chlorides. researchgate.net

The Sonogashira coupling is another key transformation, used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. semanticscholar.org This reaction typically employs a palladium catalyst, a copper(I) cocatalyst, and an amine base. chemdad.com It is instrumental in synthesizing alkynyl-substituted pyridines, which are valuable intermediates for further transformations or as components of functional materials and pharmaceuticals. The reaction is generally carried out under mild conditions. semanticscholar.org

These coupling reactions allow for the modular construction of a diverse library of substituted pyridines from the this compound scaffold.

Table 3: Examples of Coupling Reactions for Aryl and Alkyl Group Introduction

| Reaction Type | Substrates | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl or heteroaryl bromide, 2-pyridylboronate | Pd₂(dba)₃, phosphite or phosphine oxide ligand, KF | Biaryl compound | chemicalbook.com |

| Suzuki-Miyaura | 5-bromo-2-methylpyridin-3-amine, Arylboronic acids | Pd(PPh₃)₄, K₃PO₄ | 5-Aryl-2-methylpyridin-3-amine | nih.gov |

| Sonogashira | Aryl or vinyl halide, Terminal alkyne | Palladium catalyst, Copper(I) cocatalyst, Amine base | Internal alkyne | chemdad.com |

Cyclative Condensations and Transformations to Fused Heteroaryl Systems

Derivatives of this compound, particularly those containing vicinal amino groups, are excellent precursors for the synthesis of fused heteroaryl systems through cyclative condensation reactions. The initial reduction of the nitro group to an amine, followed by the introduction of another nitrogen-containing substituent or reduction of another group on the ring, sets the stage for these cyclizations.

A prominent example is the synthesis of imidazopyridines. If this compound is converted to a 2,3-diaminopyridine derivative (for instance, by reduction of the nitro group and amination at the 2-position), this diamine can undergo condensation with various reagents to form a fused imidazole ring. The reaction of 2,3-diaminopyridine with carboxylic acids or their derivatives, often in the presence of a dehydrating agent like polyphosphoric acid (PPA) or under reflux in formic acid, is a common method for constructing the imidazo[4,5-b]pyridine core. nih.gov Similarly, reacting 2,3-diaminopyridine with orthoesters like triethyl orthoformate can also yield the imidazopyridine ring system. nih.gov

Another important class of fused heterocycles accessible from these precursors are the triazolopyridines. If the 2-bromo substituent is replaced by a hydrazine group, the resulting 2-hydrazinopyridine derivative can be acylated and then cyclized under dehydrating conditions to form a google.comnih.govacs.orgtriazolo[4,3-a]pyridine ring. Modified Mitsunobu reaction conditions have been shown to be effective for this cyclization, offering a mild alternative to harsher methods that use reagents like phosphorus oxychloride. semanticscholar.org These fused heterocyclic systems are prevalent in many biologically active molecules.

Table 4: Examples of Cyclization Reactions to Fused Heteroaryl Systems

| Precursor | Reagents and Conditions | Fused Heteroaryl System | Reference |

|---|---|---|---|

| 2,3-Diaminopyridine | Carboxylic acid, Polyphosphoric acid (PPA) | Imidazo[4,5-b]pyridine | nih.gov |

| 2,3-Diaminopyridine | Triethyl orthoformate, reflux, then HCl | Imidazo[4,5-b]pyridine | nih.gov |

Computational and Theoretical Studies on 2 Bromo 5 Chloro 3 Nitropyridine

Electronic Structure and Reactivity Predictions

Computational analyses are crucial for understanding the reactivity of 2-bromo-5-chloro-3-nitropyridine. The presence of both bromine and chlorine atoms, along with a nitro group, creates a unique electronic landscape within the molecule.

The reactivity of the halogen atoms is a key area of investigation. The bromine atom is generally considered more reactive than the chlorine atom in nucleophilic substitution reactions. pipzine-chem.com This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Nucleophilic reagents, such as alkoxides and amines, will preferentially replace the bromine atom. pipzine-chem.com

The nitro group plays a significant role in the molecule's reactivity. It is an electron-withdrawing group, which can stabilize transition states during certain reactions. In some applications, the nitro group can be reduced to form reactive intermediates that can interact with nucleophilic sites in biological targets like enzymes or receptors.

Computational tools like Gaussian or ORCA can be used to calculate Fukui indices, which help identify the most electrophilic centers in the molecule, thereby predicting its reactivity in nucleophilic aromatic substitution reactions. DFT studies can also predict activation energies for competing reaction pathways, such as in nitration reactions, which can guide the optimization of reaction conditions to minimize the formation of byproducts.

Table 1: Predicted Reactivity of Functional Groups

| Functional Group | Predicted Reactivity | Influencing Factors |

| Bromine Atom | More reactive towards nucleophilic substitution. pipzine-chem.com | Lower C-Br bond dissociation energy. pipzine-chem.com |

| Chlorine Atom | Less reactive than bromine in nucleophilic substitution. | Higher C-Cl bond dissociation energy. |

| Nitro Group | Electron-withdrawing, can be reduced to reactive intermediates. | Stabilizes transition states. |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanistic pathways of reactions involving this compound. For instance, in the synthesis of this compound, which often involves the sequential halogenation and nitration of pyridine (B92270) derivatives, computational studies can provide insights into the regioselectivity of these reactions.

The electron-withdrawing nature of the existing substituents on the pyridine ring directs the position of incoming groups. The nitro group, for example, will preferentially occupy the meta position relative to the electron-withdrawing bromine and chlorine atoms. DFT calculations can predict the most likely sites for substitution by modeling the transition states and activation barriers of competing pathways. This predictive capability is invaluable for optimizing synthetic strategies to achieve higher yields and minimize unwanted side products.

In reactions where this compound acts as a reactant, such as in nucleophilic substitution, computational modeling can map out the entire reaction coordinate. This includes identifying key intermediates and transition states, providing a detailed understanding of the reaction mechanism. For example, in the reaction with an amine, modeling can show the step-by-step process of the bromine atom being displaced.

Conformational Analysis and Molecular Dynamics Simulations

While this compound is a relatively rigid molecule, conformational analysis can still provide valuable information, particularly regarding the orientation of the nitro group relative to the pyridine ring. Molecular dynamics simulations can be employed to study the molecule's behavior over time, including its interactions with solvent molecules and other reactants.

Dynamic NMR studies can be used to assess temperature-dependent conformational changes. In cases of ambiguity in analytical data, such as conflicting NMR shifts, comparing spectra in different deuterated solvents (e.g., DMSO vs. CDCl3) or ultimately, X-ray crystallography, can provide definitive structural information.

Applications of 2 Bromo 5 Chloro 3 Nitropyridine As a Synthetic Building Block

Role in the Synthesis of Complex Organic Molecules

2-Bromo-5-chloro-3-nitropyridine is a cornerstone for the synthesis of elaborate organic molecules due to the distinct reactivity of its substituents. nih.govpipzine-chem.com The bromine atom, being more reactive than the chlorine atom, can readily participate in nucleophilic substitution reactions. pipzine-chem.com This allows for the selective introduction of various functional groups, such as amines or alkoxides, at the 2-position of the pyridine (B92270) ring.

Furthermore, the halogen atoms enable participation in metal-catalyzed cross-coupling reactions, like the Suzuki or Stille couplings, which are fundamental for forming new carbon-carbon bonds. pipzine-chem.com This capability is essential for constructing complex bi-aryl structures or for adding intricate side chains to the pyridine core. The nitro group adds another layer of synthetic versatility; it can be reduced to an amino group, which then serves as a handle for a wide array of further chemical transformations, including amide bond formation or the construction of new heterocyclic rings. nih.govrsc.org This multi-faceted reactivity allows chemists to use this compound as a key intermediate to build complex molecular frameworks with specific, predetermined functions. nih.gov

Precursor in Pharmaceutical Research and Development

In the realm of medicinal chemistry, this compound is a pivotal starting material for the creation of novel drug candidates. pipzine-chem.com Its structural features are leveraged to construct compounds with specific physiological activities, providing a foundation for the development of drugs targeting a wide spectrum of diseases. nih.gov

Synthesis of Potential Antimicrobial Agents

The pyridine scaffold is a common feature in many antimicrobial agents. The reactivity of this compound makes it an excellent precursor for generating libraries of new compounds to be tested for antibacterial properties. By reacting the compound with various nucleophiles and subsequently modifying the nitro group, a diverse range of derivatives can be synthesized. For instance, related nitropyridine derivatives have been used to synthesize compounds that show promising activity against both Gram-positive and Gram-negative bacterial strains. mdpi.com The synthesis of (pyridin-2-yl)piperazine derivatives, which have been evaluated for antimicrobial activity, often starts from chloronitropyridines. mdpi.com The ability to generate a wide array of structures from this single precursor is a significant advantage in the search for new and effective antimicrobial drugs. nih.gov

Development of Potential Antifungal Compounds

The development of new antifungal agents is a critical area of pharmaceutical research. Triazole-based compounds, such as fluconazole (B54011) and itraconazole, are a major class of antifungal drugs that function by inhibiting the enzyme cytochrome P450 14α-demethylase. These drugs typically contain a core heterocyclic structure. The this compound scaffold provides a versatile platform for synthesizing novel heterocyclic systems that could be developed into new antifungal agents. While direct synthesis of major antifungals from this specific compound is not prominently documented, its utility in creating substituted pyridines makes it a valuable building block for exploring new chemical space in the search for potent antifungal compounds.

Intermediate for Antiviral Compounds, including HIV/AIDS Therapeutics

Substituted pyridine rings are integral components of certain antiviral drugs. A notable example is Nevirapine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. rsc.orgnih.gov The core of Nevirapine is a dipyridodiazepinone structure, which is synthesized from substituted pyridine precursors. google.com Key synthetic routes to Nevirapine and its analogs often involve the coupling of a substituted aminopyridine with a chloronicotinate derivative. google.com

The synthesis of these crucial building blocks can start from nitropyridines. For example, a common precursor for Nevirapine is 2-chloro-3-amino-4-picoline. google.com The reduction of a nitro group to an amine is a standard transformation, highlighting how a compound like this compound can serve as a valuable starting material for accessing the necessary substituted aminopyridines required for the synthesis of complex antiviral agents like Nevirapine and its analogs. nih.govnih.govresearchgate.net

Precursor for CCR2 Receptor Antagonists for Inflammatory Conditions

The C-C chemokine receptor type 2 (CCR2) is implicated in various inflammatory diseases, including rheumatoid arthritis, multiple sclerosis, and atherosclerosis. nih.govnih.gov As a result, the development of small molecule CCR2 antagonists is an active area of research. These antagonists are often complex molecules containing heterocyclic cores designed to bind effectively to the receptor.

The synthesis of diverse libraries of potential CCR2 antagonists relies on versatile building blocks. Spirocyclic piperidines are a key feature in a number of potent CCR2 antagonists. nih.gov The synthesis of these complex spiro-systems and other core structures can be facilitated by using highly functionalized heterocyclic precursors. This compound, with its multiple points for chemical modification, is an ideal candidate for generating novel scaffolds to be evaluated for CCR2 antagonistic activity.

Utility in the Development of Small Molecule Inhibitors of KRAS G12C Mutant

Mutations in the KRAS gene are among the most common drivers of cancer, but for decades, KRAS was considered an "undruggable" target. mdpi.com The recent development of specific inhibitors for the KRAS G12C mutant, such as Sotorasib and Adagrasib, represents a major breakthrough in oncology. nih.gov These inhibitors work by covalently binding to the mutant cysteine residue in a specific pocket of the protein. nih.gov

The structures of these inhibitors are complex and often feature heterocyclic rings. Adagrasib, for instance, contains a substituted pyridine ring. nih.gov The discovery and optimization of such inhibitors require the synthesis of a multitude of analogs to establish structure-activity relationships. This compound is an excellent starting point for such synthetic campaigns. Its three distinct functional groups allow for the systematic variation of substituents around the pyridine core, enabling the generation of diverse compound libraries needed to identify and refine potent and selective KRAS G12C inhibitors.

Future Directions and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Functionalization

The functionalization of the 2-Bromo-5-chloro-3-nitropyridine core is pivotal for creating diverse molecular architectures. Future research is increasingly focused on the use of novel catalytic systems to achieve more selective, efficient, and versatile transformations.

Transition-metal catalysis, particularly with palladium, is a cornerstone for the functionalization of N-heterocycles. ndsu.edu Emerging trends point towards the development of palladium-catalyzed C-H activation and functionalization, which allows for the direct introduction of new groups without pre-functionalization, thus increasing synthetic efficiency. ndsu.edunih.gov For instance, palladium-catalyzed C-H activation can be coupled with cycloaddition reactions to rapidly build molecular complexity and generate enantioenriched tetrahydropyridines from similar allylamine (B125299) derivatives. nih.gov

Beyond palladium, there is growing interest in employing more earth-abundant and less toxic metals like iron. Iron-based catalytic systems are being explored for the functionalization of C-H bonds in unsaturated systems, offering a more sustainable alternative. organic-chemistry.org These systems can activate propargylic and allylic C-H bonds, a type of transformation that could be adapted for derivatizing substituents attached to the this compound ring. organic-chemistry.org

Another frontier is the development of catalytic systems that can achieve site-selective functionalization at positions that are traditionally difficult to access. This "distal C-H functionalization" can be guided by the electronic properties of the substrate and the catalyst. youtube.com For a molecule like this compound, this could enable the selective modification of the pyridine (B92270) ring at a specific C-H bond, opening up new possibilities for derivatization.

Table 1: Emerging Catalytic Strategies for Pyridine Functionalization

| Catalytic Strategy | Metal Catalyst | Type of Functionalization | Potential Advantage |

|---|---|---|---|

| C-H Activation/Functionalization | Palladium | Direct introduction of functional groups | Increased synthetic efficiency, reduced steps |

| C-H Activation/Cycloaddition | Palladium | Rapid construction of complex cyclic systems | High stereoselectivity, molecular complexity |

| Deprotonative C-H Activation | Iron | Functionalization of unsaturated C-H bonds | Use of earth-abundant metal, sustainable |

| Distal C-H Functionalization | Palladium, Rhodium | Site-selective functionalization | Access to novel isomers and derivatives |

Development of Green Chemistry Approaches for Synthesis

The synthesis of this compound and its derivatives is an area ripe for the application of green chemistry principles. The goal is to develop methods that are more environmentally benign, safer, and more resource-efficient.

A key focus is the use of alternative energy sources to drive reactions. Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.govacs.orgresearchgate.net This technique is applicable to the synthesis of a wide range of pyridine derivatives. nih.govacs.orgresearchgate.netnih.gov

The choice of solvent is also a critical aspect of green synthesis. Research is ongoing to replace hazardous organic solvents with more environmentally friendly alternatives such as water, ethanol, or polyethylene (B3416737) glycol (PEG). researchgate.net Catalyst-free conditions and the use of reusable heterogeneous nanocatalysts are also being explored to further enhance the sustainability of synthetic processes. researchgate.net

Table 2: Comparison of Conventional vs. Green Synthesis of Pyridine Derivatives

| Feature | Conventional Heating | Microwave-Assisted Synthesis |

|---|---|---|

| Reaction Time | 6–9 hours acs.orgresearchgate.net | 2–7 minutes nih.govacs.orgresearchgate.net |

| Yield | 71%–88% acs.orgresearchgate.net | 82%–94% nih.govacs.orgresearchgate.net |

| Energy Consumption | Higher | Lower |

| Solvent Use | Often requires high-boiling, hazardous solvents | Can often use greener solvents like ethanol |

Advanced Derivatization for Materials Science Applications

The unique electronic and structural properties of the pyridine ring make its derivatives promising candidates for applications in materials science. nih.govmdpi.com Advanced derivatization of this compound could lead to the development of novel functional materials with tailored properties.

The pyridine scaffold is a key component in many organic dyes and functional materials. nih.gov By strategically modifying the substituents on the this compound ring, it is possible to tune the electronic and photophysical properties of the resulting molecules. This could lead to the creation of new dyes for various applications, including organic light-emitting diodes (OLEDs) and sensors. The synthesis of furo[2,3-b]pyridine (B1315467) derivatives, which may be useful for developing new organic electroluminescent devices, highlights this potential. acs.org

Furthermore, pyridine derivatives are used in catalysis and as ligands for organometallic complexes. nih.gov The nitrogen atom in the pyridine ring can coordinate with metal ions, making its derivatives valuable components in the design of new catalysts. Derivatization of this compound could yield novel ligands that impart specific reactivity and selectivity to metal centers.

The functionalization of larger molecular systems, such as porphyrins, with pyridine-containing fragments is another promising area. Porphyrins exhibit properties of organic semiconductors and catalysts, and their functionalization allows for the fine-tuning of these properties for specific applications in electronics and medicine. mdpi.com

Identification of New Biological Targets and Therapeutic Lead Compounds from Derivatives

Derivatives of nitropyridines have shown significant potential in medicinal chemistry, and future research will continue to explore their therapeutic applications. nih.gov The focus is on identifying new biological targets and developing novel lead compounds for a range of diseases.

One of the most promising areas is oncology. Certain 3-nitropyridine (B142982) analogues have been identified as a novel class of microtubule-targeting agents. nih.gov These compounds inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. They have demonstrated potent anti-cancer effects against a broad range of cancer types in preclinical studies. nih.gov

Beyond cancer, nitropyridine derivatives are being investigated as inhibitors of various protein kinases, which are key regulators of cellular processes and are implicated in numerous diseases. For example, derivatives have been synthesized that act as inhibitors of Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3), both of which are important targets in inflammatory diseases and neurodegenerative disorders, respectively. nih.gov

The development of new antimicrobial agents is another critical area of research. Pyridine-based compounds have a long history of use as antibacterial and antifungal agents. nih.govnih.gov Derivatives of this compound are being explored for their potential to combat bacterial infections, including their ability to inhibit biofilm formation. mdpi.com Furthermore, the synthesis of novel bioactive derivatives with potential anti-malarial effects is an active area of investigation. researchgate.net

Table 3: Biological Targets of Nitropyridine Derivatives

| Biological Target | Therapeutic Area | Example | Reference |

|---|---|---|---|

| Tubulin | Oncology | 3-Nitropyridine analogues | nih.gov |

| Janus kinase 2 (JAK2) | Inflammation, Cancer | 2-Chloro-5-methyl-3-nitropyridine derivatives | nih.gov |

| Glycogen synthase kinase-3 (GSK3) | Neurodegenerative diseases, Diabetes | 2,6-Dichloro-3-nitropyridine derivatives | nih.gov |

| Bacterial cell processes | Infectious Diseases | Pyridine-based sulfonamides | nih.gov |

| Thrombus formation | Cardiovascular Disease | N-[5-aryl-2-methylpyridin-3-yl]acetamides | mdpi.com |

Q & A

Basic: What are the standard synthetic protocols for preparing 2-bromo-5-chloro-3-nitropyridine?

Answer:

The synthesis typically involves sequential halogenation and nitration of pyridine derivatives. For example, nitration of 2-bromo-5-chloropyridine using a mixture of nitric and sulfuric acids under controlled temperatures (0–5°C) can yield the nitro-substituted product. Reaction monitoring via TLC and purification via column chromatography (silica gel, hexane/ethyl acetate) are critical . Characterization by NMR and HRMS ensures structural confirmation, as demonstrated in analogous nitropyridine syntheses .

Advanced: How can regioselectivity challenges in the nitration of 2-bromo-5-chloropyridine be addressed?

Answer:

Regioselectivity is influenced by electronic effects: the nitro group preferentially occupies the meta position relative to electron-withdrawing substituents (Br, Cl). Computational studies (DFT) can predict reactive sites, while optimizing nitration conditions (e.g., stoichiometry, temperature) minimizes byproducts. For example, using fuming nitric acid at -10°C reduces poly-nitration .

Basic: What spectroscopic methods are essential for characterizing this compound?

Answer:

- NMR : Identifies aromatic proton splitting patterns (e.g., deshielded protons adjacent to Br/Cl).

- NMR : Confirms substituent effects on carbon shifts (e.g., C-Br at ~105 ppm).

- HRMS : Validates molecular ion ([M+H]) and isotopic patterns (Br/Cl) .

- Melting Point : Cross-referenced with literature (e.g., 208–210°C for analogous compounds) .

Advanced: How do electronic effects of the nitro group influence reactivity in cross-coupling reactions?

Answer:

The nitro group’s strong electron-withdrawing nature deactivates the pyridine ring, reducing nucleophilic substitution rates. However, it enhances oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Substituent positioning (para vs. meta to Br) further modulates reactivity. Kinetic studies using varying Pd catalysts (e.g., Pd(PPh)) and bases (KCO) optimize yields .

Basic: What safety precautions are required when handling this compound?

Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of dust/volatiles.

- Storage : Keep at 0–6°C in airtight containers, away from ignition sources .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can contradictory analytical data (e.g., conflicting NMR shifts) be resolved?

Answer:

- Solvent Effects : Compare spectra in deuterated DMSO vs. CDCl.

- Dynamic NMR : Assess temperature-dependent splitting for conformational exchange.

- X-ray Crystallography : Resolve ambiguities via crystal structure determination .

Basic: What are the common applications of this compound in medicinal chemistry?

Answer:

It serves as a precursor for bioactive molecules, such as kinase inhibitors or antiviral agents. The nitro group facilitates further functionalization (e.g., reduction to amine for amide coupling) .

Advanced: What strategies improve the stability of this compound under reflux conditions?

Answer:

- Solvent Choice : Use high-boiling, non-polar solvents (toluene) to minimize decomposition.

- Inert Atmosphere : Conduct reactions under N to prevent oxidation.

- Additives : Stabilize with radical inhibitors (e.g., BHT) during prolonged heating .

Basic: How is recrystallization optimized for purifying this compound?

Answer:

- Solvent Pair : Use ethanol/water (1:3) for high recovery.

- Gradient Cooling : Slow cooling (1°C/min) enhances crystal uniformity.

- Purity Check : Validate via HPLC (C18 column, 70:30 MeOH/HO) .

Advanced: What computational tools predict the compound’s reactivity in nucleophilic aromatic substitution?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.